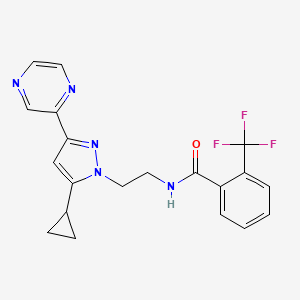
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H18F3N5O and its molecular weight is 401.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features multiple structural elements, including a cyclopropyl group, a pyrazole moiety, and a trifluoromethylbenzamide structure, which contribute to its potential pharmacological effects.
Molecular Characteristics
- Molecular Formula : C17H19F3N4O
- Molecular Weight : Approximately 365.41 g/mol
- Structural Features : The compound's unique arrangement allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results in vitro against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (Liver cancer) | 0.08 - 12.07 | Inhibition of proliferation |
| HeLa (Cervical cancer) | 0.08 - 12.07 | Inhibition of proliferation |
These findings suggest that this compound may similarly possess anticancer properties, warranting further investigation.
Anti-inflammatory Effects
In addition to anticancer activity, compounds containing pyrazole moieties have been identified as potential anti-inflammatory agents. They often act by inhibiting key inflammatory pathways, such as the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation. The compound's ability to modulate inflammation could provide therapeutic benefits in conditions characterized by excessive inflammatory responses.
Study on Amino-Pyrazoles
A review published in MDPI discusses various aminopyrazole-based compounds and their biological activities. It notes that certain derivatives exhibit low micromolar IC50 values against tumor cells and significant inhibition of pro-inflammatory cytokine release, indicating their potential as effective therapeutic agents .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. The presence of the trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and may improve bioavailability.
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O/c21-20(22,23)15-4-2-1-3-14(15)19(29)26-9-10-28-18(13-5-6-13)11-16(27-28)17-12-24-7-8-25-17/h1-4,7-8,11-13H,5-6,9-10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKNZROGFHQCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3C(F)(F)F)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














